HIV-1 inhibitor-14

Description

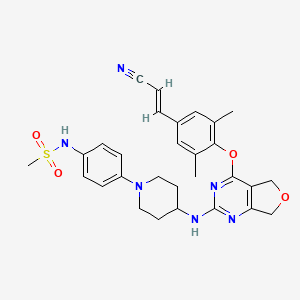

Structure

2D Structure

Properties

Molecular Formula |

C29H32N6O4S |

|---|---|

Molecular Weight |

560.7 g/mol |

IUPAC Name |

N-[4-[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]phenyl]methanesulfonamide |

InChI |

InChI=1S/C29H32N6O4S/c1-19-15-21(5-4-12-30)16-20(2)27(19)39-28-25-17-38-18-26(25)32-29(33-28)31-22-10-13-35(14-11-22)24-8-6-23(7-9-24)34-40(3,36)37/h4-9,15-16,22,34H,10-11,13-14,17-18H2,1-3H3,(H,31,32,33)/b5-4+ |

InChI Key |

FXZZYPMLKSEPLC-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C)C)C=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Synthesis of HIV-1 Inhibitor-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from peer-reviewed scientific literature to support ongoing research and development in the field of antiretroviral therapy.

Introduction

This compound (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine derivative designed to overcome drug resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] NNRTIs are a critical component of highly active antiretroviral therapy (HAART), functioning by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.[1] This binding noncompetitively inhibits the conversion of the viral RNA genome into double-stranded DNA, thus halting viral replication.[1] However, the efficacy of first and second-generation NNRTIs can be compromised by the emergence of resistant viral strains. This compound has been specifically developed to show high potency against both wild-type HIV-1 and clinically relevant resistant strains.[1]

Mechanism of Action

This compound targets the HIV-1 reverse transcriptase enzyme. The HIV-1 replication cycle involves the entry of the virus into a host cell, where it releases its RNA genome. The reverse transcriptase enzyme then synthesizes a DNA copy of this RNA. This process is essential for the integration of the viral genetic material into the host cell's genome, leading to the production of new viral particles.

As a non-nucleoside reverse transcriptase inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the polymerase function and blocking DNA synthesis.

Synthesis of this compound

The synthesis of this compound (compound 14b) and its derivatives follows a multi-step chemical process. The core structure is a dihydrofuro[3,4-d]pyrimidine scaffold. The general synthetic route involves the reduction of a nitro group on an intermediate compound to an amino group, followed by treatment with methanesulfonyl chloride to yield the final product.

Experimental Protocol: Synthesis of this compound (Compound 14b)

The synthesis is based on the procedures described by Kang D, et al.

-

Reduction of Intermediate 13d to 14a: Intermediate 13d (nitro-substituted dihydrofuro[3,4-d]pyrimidine derivative) is dissolved in a suitable solvent (e.g., ethanol/water mixture). A reducing agent, such as iron powder, and an acid, like ammonium chloride, are added to the solution. The reaction mixture is heated at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the amino derivative 14a.

-

Sulfonylation of Intermediate 14a to 14b: Intermediate 14a is dissolved in a dry aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath. A base, for instance, triethylamine (TEA), is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to afford the final compound, this compound (14b).

Biological Activity and Data Presentation

This compound has demonstrated potent antiviral activity against both wild-type HIV-1 and a panel of NNRTI-resistant mutant strains. Its efficacy is compared with established second-generation NNRTIs, etravirine (ETR) and rilpivirine (RPV).

Table 1: In Vitro Anti-HIV-1 Activity of Inhibitor-14 (14b)

| HIV-1 Strain | EC50 (nM) of 14b | EC50 (nM) of ETR | EC50 (nM) of RPV |

| Wild-Type (IIIB) | 5.79 | 4.65 | 1.20 |

| L100I | 10.3 | 4.87 | 1.85 |

| K103N | 12.2 | 8.34 | 2.11 |

| Y181C | 6.83 | 6.79 | 1.54 |

| Y188L | 7.52 | 7.32 | 1.63 |

| E138K | 11.5 | 10.2 | 2.37 |

| K103N/Y181C | 28.3 | 17.0 | 41.5 |

| F227L/V106A | 19.8 | 21.4 | 19.0 |

EC50: 50% effective concentration. Data sourced from Kang D, et al. (2022).

Table 2: HIV-1 Reverse Transcriptase Inhibition and Cytotoxicity

| Compound | RT IC50 (µM) | CC50 (µM) in MT-4 cells | Selectivity Index (SI) |

| 14b | 0.14 | >250 | >43178 |

| ETR | 0.005 | >22.7 | >4881 |

| RPV | 0.006 | >25.0 | >20833 |

IC50: 50% inhibitory concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50 (Wild-Type). Data sourced from Kang D, et al. (2022).

Experimental Protocols for Biological Assays

The biological evaluation of this compound involves determining its antiviral activity, its direct effect on the reverse transcriptase enzyme, and its toxicity to host cells.

Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 core protein in the supernatant of infected cells.

-

Cell Culture and Infection: MT-4 cells are seeded in 96-well plates and infected with the respective HIV-1 strain (wild-type or mutant) in the presence of serial dilutions of the test compound (e.g., this compound). Control wells with infected cells without the inhibitor and uninfected cells are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (typically 4-5 days).

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: The concentration of p24 antigen in the supernatant is determined using a commercial HIV-1 p24 antigen ELISA kit. The general principle involves capturing the p24 antigen with a monoclonal antibody coated on the microtiter wells. A second, biotinylated antibody is then added, followed by a streptavidin-horseradish peroxidase conjugate. The addition of a substrate results in a color change, the intensity of which is proportional to the amount of p24 antigen.

-

Data Analysis: The absorbance is read using a microplate reader. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and recombinant HIV-1 RT enzyme in a suitable buffer.

-

Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.

-

Incubation: The reaction is initiated and incubated at 37°C to allow for DNA synthesis.

-

Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a non-radioactive format, biotin-labeled nucleotides incorporated into the DNA are captured on a streptavidin-coated plate and detected with an enzyme-linked antibody.

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the RT enzyme activity by 50%, is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of the host cells to determine its therapeutic window.

-

Cell Seeding and Treatment: MT-4 cells are seeded in 96-well plates and incubated with serial dilutions of the test compound for the same duration as the antiviral assay.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm). The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

This compound is a promising NNRTI with potent activity against a broad spectrum of HIV-1 strains, including those with high levels of resistance to current therapies. Its favorable pharmacokinetic and safety profiles suggest it is an excellent lead compound for further preclinical and clinical development. The detailed synthetic and biological evaluation protocols provided in this guide serve as a valuable resource for researchers in the field of HIV drug discovery.

References

HIV-1 Inhibitor-14: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-14, also identified as compound 14b in seminal research, is a highly potent, broad-spectrum non-nucleoside reverse transcriptase inhibitor (NNRTI). It demonstrates significant efficacy against both wild-type HIV-1 and a range of drug-resistant strains.[1] This technical guide provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used for its characterization, intended for professionals in the field of antiviral drug discovery and development.

Chemical Structure and Properties

This compound is a dihydrofuro[3,4-d]pyrimidine derivative. Its chemical name is 4-({[2-({1-[(4-cyanophenyl)methyl]piperidin-4-yl}amino)-7-methyl-4,5-dihydrofuro[3,4-d]pyrimidin-4-yl]methyl}oxy)-3,5-dimethylbenzonitrile . The structure is characterized by a central dihydrofuro[3,4-d]pyrimidine core, a substituted piperidine moiety, and a dimethylbenzonitrile group.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2761172-65-8 | [2] |

| Molecular Formula | C34H36N8O2 | Inferred from structure |

| Molecular Weight | 588.71 g/mol | Inferred from structure |

Biological Activity

This compound exhibits potent antiviral activity against a variety of HIV-1 strains, including those with mutations that confer resistance to other NNRTIs.

In Vitro Anti-HIV-1 Activity

The antiviral efficacy of this compound was evaluated in MT-4 cells. The tables below summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI).

Table 1: Activity against Wild-Type and Single-Mutant HIV-1 Strains

| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |

| Wild-Type (IIIB) | 6.17 ± 1.2 | > 250 | > 40518 |

| L100I | 12.4 ± 2.1 | > 250 | > 20161 |

| K103N | 6.91 ± 1.5 | > 250 | > 36179 |

| Y181C | 8.91 ± 1.8 | > 250 | > 28058 |

| Y188L | 7.66 ± 1.3 | > 250 | > 32637 |

| E138K | 7.66 ± 1.9 | > 250 | > 32637 |

Table 2: Activity against Double-Mutant HIV-1 Strains

| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (CC50/EC50) |

| F227L + V106A | 5.79 ± 1.1 | > 250 | > 43178 |

| K103N + Y181C | 28.3 ± 4.5 | > 250 | > 8834 |

HIV-1 Reverse Transcriptase Inhibition

This compound directly targets the viral reverse transcriptase enzyme, as demonstrated by its enzymatic inhibitory activity.

Table 3: HIV-1 RT Enzyme Inhibition

| Enzyme | IC50 (µM) |

| HIV-1 RT (Wild-Type) | 0.14 ± 0.03 |

Mechanism of Action

As an NNRTI, this compound binds to an allosteric pocket on the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 14b)

The synthesis of this compound is a multi-step process. The following diagram outlines the general synthetic workflow.

Caption: General synthetic workflow for this compound.

A detailed, step-by-step protocol for the synthesis is available in the primary literature (Kang D, et al. J Med Chem. 2022;65(3):2458-2470).[1]

Anti-HIV-1 Activity Assay in MT-4 Cells

The antiviral activity of this compound was determined using a well-established cell-based assay.

1. Cell Culture:

-

MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.

2. Virus Infection:

-

MT-4 cells are infected with the respective HIV-1 strain at a multiplicity of infection (MOI) of 0.01.

3. Compound Treatment:

-

Immediately after infection, cells are treated with serial dilutions of this compound.

4. Incubation:

-

The treated and infected cells are incubated for 5 days at 37°C in a 5% CO2 atmosphere.

5. Viability Assay:

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is measured at 540 nm.

6. Data Analysis:

-

The EC50 is calculated as the compound concentration that protects 50% of cells from virus-induced cytopathic effects.

-

The CC50 is determined as the concentration that reduces the viability of uninfected cells by 50%.

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.

Caption: Workflow for the anti-HIV-1 activity assay.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The enzymatic inhibition of HIV-1 RT by the compound was quantified using a colorimetric assay.

1. Reaction Mixture Preparation:

-

A reaction mixture containing a poly(A) template, oligo(dT) primer, and dTTP in a reaction buffer is prepared.

2. Enzyme and Inhibitor Incubation:

-

Recombinant HIV-1 RT enzyme is pre-incubated with various concentrations of this compound.

3. Enzymatic Reaction:

-

The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor solution.

-

The reaction is allowed to proceed at 37°C.

4. Detection:

-

The amount of newly synthesized DNA is quantified using a colorimetric method, often involving the incorporation of labeled nucleotides and subsequent detection with an antibody-enzyme conjugate.

5. Data Analysis:

-

The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the dose-response curve.

Conclusion

This compound (compound 14b) is a promising NNRTI with potent activity against a wide range of HIV-1 strains, including those with clinically relevant resistance mutations.[1] Its favorable in vitro profile makes it a strong candidate for further preclinical and clinical development in the ongoing effort to combat HIV/AIDS. The detailed methodologies provided in this guide serve as a valuable resource for researchers working on the evaluation and development of novel anti-HIV therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-14 on Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 inhibitor-14, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It includes a detailed analysis of its inhibitory activity, binding mode, and the experimental methodologies used for its characterization.

Introduction: The Role of Reverse Transcriptase in the HIV-1 Life Cycle

Human Immunodeficiency Virus Type 1 (HIV-1) relies on the viral enzyme reverse transcriptase (RT) for the conversion of its single-stranded RNA genome into double-stranded DNA. This process, known as reverse transcription, is a critical step in the viral replication cycle, making RT a primary target for antiretroviral therapy. HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, and possesses both RNA- and DNA-dependent DNA polymerase activity, as well as RNase H activity, which degrades the RNA template from the RNA:DNA hybrid.

There are two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NRTIs are chain terminators that compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain. In contrast, NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket, distinct from the active site, inducing conformational changes that inhibit the polymerase function of the enzyme.

This compound: A Potent Dihydrofuro[3,4-d]pyrimidine Derivative

This compound, also identified as compound 14b in the scientific literature, is a novel diarylpyrimidine derivative characterized by a dihydrofuro[3,4-d]pyrimidine core. It has demonstrated highly potent and broad-spectrum activity against both wild-type (WT) HIV-1 and various drug-resistant strains[1].

Mechanism of Action

As a member of the NNRTI class, this compound exerts its antiviral effect by binding non-competitively to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase p66 subunit. This allosteric binding site is commonly referred to as the NNRTI-binding pocket (NNIBP)[2][3]. The binding of inhibitor-14 to the NNIBP induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains of the p66 subunit. This distortion of the enzyme's structure ultimately blocks the DNA polymerization activity of RT, thereby halting the viral replication process[2].

Molecular docking studies of related dihydrofuro[3,4-d]pyrimidine derivatives suggest that these compounds establish crucial interactions with key amino acid residues within the NNIBP, including Lys101, Tyr181, Tyr188, Trp229, and Phe227[4]. The specific interactions of inhibitor-14 within this pocket are responsible for its high potency and its ability to overcome common resistance mutations.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound (compound 14b) and a related potent compound (16c) has been quantified through both enzymatic and cell-based assays. The data, summarized from Kang D, et al. (2022), highlights their efficacy against wild-type HIV-1 and a panel of NNRTI-resistant mutant strains.

| Compound | Target | EC50 (nM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound (14b) | HIV-1 WT (IIIB) | 5.79 | 0.14 | >100 | >17271 |

| L100I | 10.6 | - | - | - | |

| K103N | 12.3 | - | - | - | |

| Y181C | 28.3 | - | - | - | |

| Y188L | 9.87 | - | - | - | |

| E138K | 15.4 | - | - | - | |

| F227L/V106A | 21.4 | - | - | - | |

| K103N/Y188C | 18.9 | - | - | - | |

| Compound 16c | HIV-1 WT (IIIB) | 2.85 | 0.15 | >100 | >35087 |

| L100I | 4.65 | - | - | - | |

| K103N | 5.89 | - | - | - | |

| Y181C | 18.0 | - | - | - | |

| Y188L | 3.98 | - | - | - | |

| E138K | 7.65 | - | - | - | |

| F227L/V106A | 15.6 | - | - | - | |

| K103N/Y188C | 11.7 | - | - | - | |

| Etravirine (ETR) | HIV-1 WT (IIIB) | 4.65 | - | >100 | >21505 |

| Rilpivirine (RPV) | HIV-1 WT (IIIB) | 2.14 | - | >100 | >46728 |

EC50: 50% effective concentration in cell-based assays. IC50: 50% inhibitory concentration in enzymatic assays. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its antiviral activity, enzymatic inhibition, and cytotoxicity.

Anti-HIV-1 Activity Assay in TZM-bl Cells

This assay is used to determine the EC50 value of the inhibitor against various HIV-1 strains.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CXCR4, and CCR5, and containing an integrated HIV-1 LTR-luciferase reporter gene)

-

Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

HIV-1 virus stocks (wild-type and resistant strains)

-

Test compound (this compound)

-

96-well microtiter plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Add the diluted compound to the cells, followed by the addition of a predetermined titer of HIV-1 virus.

-

Include control wells with virus and no inhibitor (virus control) and cells with no virus (cell control).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the supernatant and lyse the cells.

-

Add luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control.

-

The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay determines the IC50 value of the inhibitor against purified recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT enzyme

-

Assay buffer (e.g., Tris-HCl buffer containing KCl, MgCl2, DTT, and a non-ionic detergent)

-

Template/primer (e.g., poly(rA)/oligo(dT))

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled nucleotide)

-

Test compound (this compound)

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the assay buffer, template/primer, dNTPs, and the diluted test compound.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).

-

Quantify the amount of newly synthesized DNA by measuring the incorporated labeled dNTP using a scintillation counter or a fluorescence plate reader.

-

Calculate the percentage of RT inhibition for each compound concentration compared to a no-inhibitor control.

-

The IC50 value is determined from a dose-response curve of inhibition versus compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Materials:

-

MT-4 cells (or other suitable cell line)

-

Complete growth medium (RPMI-1640 with 10% FBS, penicillin, and streptomycin)

-

Test compound (this compound)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of the test compound to the wells. Include a "no drug" control.

-

Incubate the plate for the same duration as the anti-HIV activity assay (e.g., 5 days).

-

Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the "no drug" control.

-

The CC50 value is determined by plotting cell viability against the compound concentration.

Visualizations of Mechanisms and Workflows

Signaling Pathways and Experimental Workflows

Caption: HIV-1 life cycle showing the point of inhibition by this compound.

Caption: Allosteric inhibition mechanism of this compound on reverse transcriptase.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiv.lanl.gov [hiv.lanl.gov]

In Vitro Efficacy of HIV-1 Inhibitor-14 Against Wild-Type HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of HIV-1 Inhibitor-14 (also referred to as compound 14b), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against wild-type Human Immunodeficiency Virus Type 1 (HIV-1). This document outlines the quantitative antiviral activity, cytotoxicity, and detailed experimental protocols used for these assessments.

Quantitative Data Summary

The in vitro antiviral activity and cytotoxicity of this compound (14b) were evaluated against wild-type HIV-1 and compared with established NNRTIs. The data is summarized in the tables below.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Inhibitor-14 (14b) and Reference NNRTIs

| Compound | HIV-1 IIIB (EC₅₀, nM) | MT-4 (CC₅₀, µM) | Selectivity Index (SI) |

| Inhibitor-14 (14b) | 5.79 | >22.7 | >3920 |

| Efavirenz (EFV) | 1.3 | >10 | >7692 |

| Rilpivirine (RPV) | 0.5 | >10 | >20000 |

| Etravirine (ETR) | 1.8 | >10 | >5556 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%.[1] CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of MT-4 cells by 50%. SI (Selectivity Index) is calculated as CC₅₀/EC₅₀.

Table 2: Inhibitory Activity against HIV-1 Reverse Transcriptase

| Compound | RT Inhibition (IC₅₀, µM) |

| Inhibitor-14 (14b) | 0.14 |

| Efavirenz (EFV) | 0.28 |

| Rilpivirine (RPV) | 0.09 |

| Etravirine (ETR) | 0.03 |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the activity of the recombinant HIV-1 reverse transcriptase enzyme by 50%.[1]

Experimental Protocols

The following protocols describe the methodologies used to assess the in vitro efficacy of this compound.

Anti-HIV-1 Assay (p24 Antigen ELISA)

This assay quantifies the extent of HIV-1 replication by measuring the concentration of the viral p24 capsid protein in the supernatant of infected cells.

Materials:

-

Cells: MT-4 cells

-

Virus: HIV-1 IIIB strain

-

Compounds: this compound (14b) and reference drugs

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin, streptomycin, HIV-1 p24 Antigen ELISA kit.

Procedure:

-

Cell Preparation: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: A series of dilutions of the test compounds are prepared in the culture medium.

-

Infection: MT-4 cells are infected with the HIV-1 IIIB virus stock.

-

Treatment: The infected cells are seeded in a 96-well plate, and the prepared compound dilutions are added to the respective wells. Control wells with infected but untreated cells and uninfected cells are also included.

-

Incubation: The plate is incubated for 4-5 days at 37°C in a 5% CO₂ incubator.

-

p24 Quantification: After incubation, the cell supernatant is collected, and the concentration of the p24 antigen is determined using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in the treated wells to the untreated control wells. The EC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the cytotoxicity of the compounds by measuring the metabolic activity of the cells.

Materials:

-

Cells: MT-4 cells

-

Compounds: this compound (14b) and reference drugs

-

Reagents: RPMI-1640 medium, FBS, penicillin, streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, solubilization solution (e.g., DMSO or SDS-HCl).[2][3][4]

Procedure:

-

Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate.

-

Compound Treatment: A series of dilutions of the test compounds are added to the wells. Control wells with untreated cells are also included.

-

Incubation: The plate is incubated for the same duration as the anti-HIV-1 assay (4-5 days) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, the MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells. The CC₅₀ value is determined from the dose-response curve.

Visualizations

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

Caption: NNRTI binds to an allosteric site on reverse transcriptase, inhibiting DNA synthesis.

Experimental Workflow for In Vitro Efficacy Assessment

Caption: Workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).

References

- 1. Development of Novel Dihydrofuro[3,4- d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

Structural Biology of HIV-1 Inhibitor-14 Binding to Reverse Transcriptase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and biochemical interactions between the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-14, and its target, the HIV-1 reverse transcriptase (RT). Inhibitor-14, a dihydrofuro[3,4-d]pyrimidine derivative, has demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the inhibitor's mechanism of action and associated experimental workflows. The information herein is intended to serve as a valuable resource for researchers in the fields of virology, structural biology, and medicinal chemistry who are engaged in the development of next-generation anti-HIV therapeutics.

Introduction to HIV-1 Reverse Transcriptase and Non-Nucleoside Inhibitors

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1] This pivotal role makes RT a primary target for antiretroviral therapy.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleoside triphosphate (dNTP) substrates. Instead, their binding induces conformational changes in the enzyme that distort the active site, thereby inhibiting DNA synthesis.[3]

This compound: A Potent NNRTI

This compound (also referred to as compound 14b) is a novel dihydrofuro[3,4-d]pyrimidine derivative that has shown significant promise as a potent anti-HIV-1 agent.[4]

Quantitative Data on Inhibitory Activity

The inhibitory efficacy of inhibitor-14 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (Wild-Type RT) | 0.14 µM | Recombinant Enzyme Inhibition Assay | [4] |

| EC50 (Wild-Type HIV-1) | 5.79 nM | Cell-Based Antiviral Assay |

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1 RT and Virus.

| HIV-1 Strain | EC50 (nM) | Reference |

| K103N/Y181C | 28.3 nM | |

| F227L/V106A | Not Reported |

Table 2: Antiviral Activity of this compound against Common NNRTI-Resistant HIV-1 Strains.

Structural Basis of Inhibitor-14 Binding and Mechanism of Action

While a co-crystal structure of HIV-1 RT in complex with inhibitor-14 has not been publicly released, molecular modeling and structure-activity relationship (SAR) studies from the discovery publication provide insights into its binding mode within the NNRTI binding pocket (NNIBP).

The NNIBP is a highly plastic pocket formed by residues from the p66 palm and thumb domains. Key residues that commonly interact with NNRTIs include L100, K101, K103, V106, V179, Y181, Y188, G190, F227, and W229. The dihydrofuro[3,4-d]pyrimidine scaffold of inhibitor-14 is predicted to form crucial hydrophobic and potential hydrogen bonding interactions within this pocket, leading to the allosteric inhibition of the enzyme.

The proposed mechanism of inhibition follows the general paradigm for NNRTIs, where the binding of inhibitor-14 induces conformational changes that affect the polymerase active site, limiting the mobility of the "thumb" and "fingers" subdomains and preventing the proper positioning of the DNA template and incoming dNTPs for catalysis.

Caption: Proposed inhibitory mechanism of this compound on the reverse transcriptase catalytic cycle.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound.

Recombinant HIV-1 RT Expression and Purification

The production of high-purity, active HIV-1 RT is fundamental for in vitro studies. A common method involves the co-expression of the p66 and p51 subunits in E. coli.

Protocol:

-

Transformation: Transform E. coli (e.g., BL21(DE3) strain) with expression vectors encoding the p66 and p51 subunits of HIV-1 RT.

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth with appropriate antibiotics) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to culture for 3-4 hours at 37°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and 5% glycerol). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris.

-

Purification:

-

Ammonium Sulfate Precipitation: Precipitate the soluble protein fraction with 30% saturated ammonium sulfate.

-

Chromatography: Purify the heterodimeric RT using a series of chromatography steps, which may include:

-

Anion exchange chromatography (e.g., DEAE cellulose).

-

Affinity chromatography (e.g., Ni-NTA if using His-tagged subunits).

-

Size-exclusion chromatography to isolate the p66/p51 heterodimer.

-

-

-

Purity and Concentration Determination: Assess the purity of the final protein by SDS-PAGE and determine the concentration using a standard method such as the Bradford assay.

Caption: Workflow for the recombinant expression and purification of HIV-1 Reverse Transcriptase.

HIV-1 RT Inhibition Assay (Colorimetric)

A colorimetric ELISA-based assay is a common non-radioactive method to determine the inhibitory activity of compounds against HIV-1 RT.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing a poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

-

Inhibitor Dilution: Prepare serial dilutions of this compound in the reaction buffer.

-

Enzyme Reaction:

-

Add the purified recombinant HIV-1 RT to the wells of a microtiter plate containing the inhibitor dilutions.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

-

-

ELISA Detection:

-

Transfer the reaction products to a streptavidin-coated microtiter plate and incubate to allow the biotinylated DNA to bind.

-

Wash the plate to remove unbound components.

-

Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a colorimetric substrate for the enzyme (e.g., TMB for HRP) and incubate until color develops.

-

-

Data Analysis: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Caption: Experimental workflow for the colorimetric HIV-1 RT inhibition assay.

X-ray Crystallography of RT-Inhibitor Complex

Determining the high-resolution structure of the RT-inhibitor-14 complex would provide definitive insights into its binding mode.

Protocol (General):

-

Complex Formation: Mix the purified HIV-1 RT with a molar excess of inhibitor-14 and incubate to allow for complex formation.

-

Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens (varying pH, precipitant, and additives) using vapor diffusion (hanging or sitting drop) methods.

-

Crystal Optimization: Optimize the initial crystallization conditions to obtain large, single, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known RT structure as a search model. Refine the model against the experimental data to obtain the final structure of the RT-inhibitor-14 complex.

Conclusion

This compound is a highly potent NNRTI with a favorable resistance profile. The structural and biochemical data, along with the detailed experimental protocols presented in this guide, provide a solid foundation for further research and development of this and related compounds. The elucidation of a high-resolution co-crystal structure of inhibitor-14 bound to HIV-1 RT will be a critical next step in fully understanding its mechanism of action and in guiding the design of even more effective anti-HIV therapies.

References

Early Stage Research on Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research and development of a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs): dihydrofuro[3,4-d]pyrimidine derivatives. This document focuses on the core scientific data, experimental methodologies, and the strategic workflow employed in the discovery and preclinical evaluation of these compounds, with a particular focus on the lead compound 14b , also referred to as HIV-1 inhibitor-14.

Introduction

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents to combat the emergence of drug-resistant strains. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1][2] This guide details the preclinical profile of a series of dihydrofuro[3,4-d]pyrimidine derivatives designed to overcome the challenges posed by prevalent NNRTI-resistant mutations.[1]

Mechanism of Action

The dihydrofuro[3,4-d]pyrimidine derivatives function as non-competitive inhibitors of the HIV-1 reverse transcriptase.[1] They bind to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1] This binding induces a conformational change in the enzyme, thereby disrupting the polymerization of viral RNA into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA.

Data Presentation: Antiviral Activity and Pharmacokinetics

The following tables summarize the quantitative data for key dihydrofuro[3,4-d]pyrimidine derivatives from the foundational study by Kang D, et al.

Table 1: In Vitro Anti-HIV-1 Activity of Lead Compounds

| Compound | HIV-1 WT (EC₅₀, nM) | HIV-1 L100I (EC₅₀, nM) | HIV-1 K103N (EC₅₀, nM) | HIV-1 Y181C (EC₅₀, nM) | HIV-1 Y188L (EC₅₀, nM) | HIV-1 E138K (EC₅₀, nM) | HIV-1 F227L+V106A (EC₅₀, nM) | HIV-1 K103N+Y181C (EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) vs WT |

| 14b | 5.79 | 6.21 | 10.3 | 8.97 | 28.3 | 11.2 | 14.7 | 15.6 | >228 | >39378 |

| 16c | 2.85 | 3.14 | 4.56 | 3.98 | 18.0 | 5.43 | 8.79 | 9.81 | >235 | >82456 |

| Etravirine | 4.12 | 4.65 | 5.12 | 6.78 | 48.7 | 10.5 | 21.4 | 45.3 | >115 | >27912 |

| Rilpivirine | 1.23 | 1.56 | 2.13 | 2.54 | 3.21 | 4.32 | 35.6 | 68.7 | >27.4 | >22276 |

EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: HIV-1 Reverse Transcriptase Enzyme Inhibition

| Compound | RT Inhibition (IC₅₀, µM) |

| 14b | 0.14 |

| 16c | 0.15 |

IC₅₀: 50% inhibitory concentration.

Table 3: Pharmacokinetic Properties in Sprague-Dawley Rats

| Compound | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ₜ (ng·h/mL) | Oral Bioavailability (F%) |

| 14b | 2 | i.v. | 756 | - | 1.11 | 911 | 16.6 |

| 10 | p.o. | 250 | 2.12 | 1.47 | 1512 | ||

| 16c | 2 | i.v. | - | - | 0.88 | 503 | 24.8 |

| 10 | p.o. | 250 | 2.12 | 1.47 | 1248 |

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. t₁/₂: Half-life. AUC₀₋ₜ: Area under the plasma concentration-time curve. i.v.: intravenous. p.o.: oral.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds is a multi-step process. A representative synthetic route is outlined below. For specific details of reagents and conditions for each derivative, refer to the supplementary information of the primary literature.

In Vitro Anti-HIV-1 Activity Assay

The antiviral activity of the synthesized compounds against various HIV-1 strains was evaluated using a cell-based assay with MT-4 cells.

-

Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Preparation: Test compounds are serially diluted in the culture medium.

-

Infection: A predetermined amount of HIV-1 virus stock (wild-type or resistant strains) is added to the cell cultures.

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.

-

Viability Assessment: The viability of the cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is read at 540 nm.

-

Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The direct inhibitory effect of the compounds on the HIV-1 RT enzyme is measured using a commercially available kit or a standardized in-house assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and dTTP labeled with a hapten (e.g., digoxigenin or biotin).

-

Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and various concentrations of the test compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Detection: The amount of newly synthesized DNA is quantified. In an ELISA-based assay, the biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined from the dose-inhibition curve.

In Vivo Pharmacokinetic Study

The pharmacokinetic profiles of the lead compounds are evaluated in a suitable animal model, such as Sprague-Dawley rats.

-

Animal Dosing: A cohort of rats is administered the test compound either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Drug Concentration Analysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, t₁/₂, and AUC, are calculated using appropriate software. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Experimental and Logical Workflow

The overall process of identifying and characterizing these novel HIV-1 inhibitors follows a logical and structured workflow, from initial design to in vivo evaluation.

Conclusion

The dihydrofuro[3,4-d]pyrimidine derivatives, particularly compounds 14b and 16c , have demonstrated potent and broad-spectrum activity against wild-type and clinically relevant NNRTI-resistant HIV-1 strains. Their favorable in vitro safety profiles and promising pharmacokinetic properties in animal models establish them as excellent lead candidates for further development. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of anti-HIV drug discovery and development.

References

Initial Toxicity Screening of HIV-1 Inhibitor-14: A Technical Guide

This guide provides a comprehensive overview of the essential in vitro and in vivo assays for the initial toxicity screening of novel compounds, exemplified by the hypothetical molecule, HIV-1 Inhibitor-14. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of potential therapeutic agents.

Executive Summary of Hypothetical Toxicity Data

The following tables summarize the hypothetical quantitative data from a battery of initial toxicity screening assays performed on this compound. These results are intended to be illustrative of the data generated in such a screening cascade.

Table 1: In Vitro Cytotoxicity of this compound

| Assay Type | Cell Line | Endpoint | Result |

| MTT Assay | TZM-bl | CC₅₀ (µM) | > 100 |

| LDH Release Assay | HepG2 | CC₅₀ (µM) | 85.2 |

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability.

Table 2: In Vitro Genotoxicity Profile of this compound

| Assay Type | System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| In Vitro Micronucleus Test | CHO-K1 Cells | With and Without | Negative |

Table 3: Cardiotoxicity Assessment of this compound

| Assay Type | Channel | Endpoint | Result |

| hERG Channel Assay | hERG-expressing HEK293 cells | IC₅₀ (µM) | > 50 |

-

IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that causes 50% inhibition of the hERG channel current.

Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isoform | IC₅₀ (µM) |

| CYP1A2 | > 100 |

| CYP2C9 | > 100 |

| CYP2C19 | 78.5 |

| CYP2D6 | > 100 |

| CYP3A4 | 45.3 |

Table 5: In Vivo Acute Oral Toxicity of this compound (OECD 423)

| Species | Sex | Dosing | GHS Category | Estimated LD₅₀ (mg/kg) |

| Rat | Female | Single Oral Dose | 5 | > 2000 |

-

GHS (Globally Harmonized System of Classification and Labelling of Chemicals): Category 5 indicates low acute toxicity.

-

LD₅₀ (Median Lethal Dose): The dose of the substance that is lethal to 50% of the tested animal population.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 In Vitro Cytotoxicity Assays

-

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC₅₀ value is determined by non-linear regression analysis.

-

-

2.1.2 Lactate Dehydrogenase (LDH) Release Assay

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for 48 hours. Controls include a vehicle control, a low-toxicity control, and a high-toxicity control (lysis buffer).

-

Supernatant Collection: After incubation, the plate is centrifuged, and 50 µL of the supernatant from each well is transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well.

-

Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes, and the absorbance is read at 490 nm.[1][2][3]

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells. The CC₅₀ is calculated based on the LDH release relative to the high-toxicity control.[1]

-

2.2 In Vitro Genotoxicity Assays

-

2.2.1 Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98 and TA100) are used.[4]

-

Metabolic Activation: The assay is performed with and without the S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.

-

Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine and incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

-

2.2.2 In Vitro Micronucleus Test

-

Cell Culture and Treatment: Chinese Hamster Ovary (CHO-K1) cells are cultured and treated with at least three concentrations of this compound, with and without S9 metabolic activation.

-

Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.

-

Cell Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

-

2.3 Cardiotoxicity Assessment

-

2.3.1 hERG Channel Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are used.

-

Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG channel current.

-

Compound Application: Cells are perfused with a control solution, followed by increasing concentrations of this compound.

-

Data Acquisition: The effect of the compound on the hERG current is recorded.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and the IC₅₀ value is determined. A higher IC₅₀ value suggests a lower risk of causing drug-induced QT prolongation.

-

2.4 Cytochrome P450 (CYP) Inhibition Assay

-

System: Human liver microsomes are used as the source of CYP enzymes.

-

Incubation: A specific substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9) is incubated with the microsomes, a NADPH-generating system, and varying concentrations of this compound.

-

Metabolite Quantification: The reaction is stopped, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control to determine the percent inhibition. The IC₅₀ value is then calculated.

2.5 In Vivo Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Animal Model: Healthy, young adult female rats are used.

-

Dosing: A single oral dose of this compound is administered to a group of three animals at a starting dose of 2000 mg/kg.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Stepwise Procedure: Depending on the outcome (mortality or survival), the test may be stopped, or another group of animals may be dosed at a lower or higher dose level according to the OECD 423 guideline.

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute toxicity and to estimate the LD₅₀.

Visualizations: Signaling Pathways and Experimental Workflows

3.1 Signaling Pathways

The following diagrams illustrate key signaling pathways that can be affected by drug-induced toxicity.

References

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Colorimetric lactate dehydrogenase (LDH) assay for evaluation of antiviral activity against bovine viral diarrhoea virus (BVDV) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]

Preclinical Pharmacokinetic Profile of the HIV-1 Protease Inhibitor AG1343 (Nelfinavir)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of AG1343, a potent, nonpeptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. AG1343, also known as Nelfinavir, was developed by Agouron Pharmaceuticals and is a critical component of highly active antiretroviral therapy (HAART). This document summarizes key quantitative data from in vivo studies in multiple animal models, details the experimental methodologies employed, and visualizes the core processes of its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Parameters

The preclinical development of AG1343 involved extensive pharmacokinetic profiling in various animal species to determine its viability as an orally administered therapeutic. The following tables summarize the key pharmacokinetic parameters following intravenous and oral administration.

Table 1: Intravenous Pharmacokinetic Parameters of AG1343

| Species | Dose (mg/kg) | Half-Life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Systemic Clearance (CL) (L/h/kg) |

| Rat | 25 | 1.2 | 4.91 - 6.88 | 3.14 - 3.61 |

| Dog | 10 | 1.0 - 1.4 | 2.0 - 7.0 | 1.0 - 4.0 |

| Monkey | 12.5 | 1.0 - 1.4 | 2.64 | 1.44 |

| Marmoset | 12.5 | 1.0 - 1.4 | 2.80 | 1.98 |

Data compiled from studies demonstrating the pharmacokinetic profile of AG1343 across different species.[1][2]

Table 2: Oral Pharmacokinetic Parameters of AG1343

| Species | Dose (mg/kg) | Peak Plasma Concentration (Cmax) (µg/mL) | Time to Peak Concentration (Tmax) (h) | Oral Bioavailability (F) (%) |

| Rat | 50 | 1.7 | ~2-4 | Not explicitly stated, but formulation dependent |

| Dog | 10 | 0.34 | ~2-4 | 47 |

| Monkey | 25 | 0.26 - 1.59 | ~2-4 | 17-24 |

| Marmoset | 25 | 0.38 - 0.84 | ~2-4 | 17 |

Oral administration data for AG1343, highlighting its absorption characteristics in various preclinical models.[1][2]

Table 3: Tissue Distribution of [14C]AG1343 Equivalents in Rats 4 Hours After Oral Administration (50 mg/kg)

| Tissue | Concentration (µg equivalent/g) |

| Mesenteric Lymph Nodes | 32.05 |

| Adrenal Glands | 11.66 |

| Heart | 10.32 |

| Spleen | 9.33 |

| Liver | >9.10 (at 24h) |

| Testes | 1.06 |

| Thymus | 0.66 |

| Brain | 0.27 |

This table illustrates the extensive tissue distribution of AG1343, with notable concentrations in lymphoid tissues.[1]

Experimental Protocols

The following sections detail the inferred methodologies for the key in vivo pharmacokinetic and tissue distribution studies based on the available literature and standard preclinical practices.

Animal Models

Preclinical studies for AG1343 utilized multiple animal models to assess interspecies differences in pharmacokinetics.

-

Rodents: Sprague-Dawley rats were used for intravenous, oral, and tissue distribution studies.

-

Canines: Beagle dogs were used for intravenous and oral pharmacokinetic profiling.

-

Non-human Primates: Cynomolgus monkeys and marmosets were included to provide data from species more closely related to humans.

Drug Administration

For the determination of fundamental pharmacokinetic parameters such as clearance and volume of distribution, AG1343 was administered intravenously.

-

Formulation: The compound was dissolved in a suitable vehicle, such as a mixture of 5% dextrose and propylene glycol-water, for intravenous infusion.

-

Procedure: Animals were likely catheterized (e.g., in the jugular vein for rats) for precise administration and subsequent blood sampling. The drug was administered as a bolus injection or a short infusion.

To assess oral bioavailability and absorption characteristics, AG1343 was administered via oral gavage.

-

Formulation: For oral administration, AG1343 was prepared in various formulations to optimize absorption, as its bioavailability was found to be formulation-dependent.

-

Procedure: A gavage needle was used to deliver a precise dose of the drug suspension or solution directly into the stomach of the animal. Animals were typically fasted overnight before dosing to minimize variability in gastric emptying and absorption.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected at predetermined time points after drug administration. For intravenous studies, sampling was more frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase. For oral studies, sampling was designed to capture the absorption, peak, and elimination phases.

-

Plasma Preparation: Blood samples were collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples were then stored frozen until analysis.

-

Analytical Method: Plasma concentrations of AG1343 were quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide the necessary sensitivity and specificity for pharmacokinetic analysis.

-

Tissue Distribution Study: For the tissue distribution study, radiolabeled [14C]AG1343 was administered orally to rats. At specified times post-dose, animals were euthanized, and various tissues were collected. The concentration of radioactivity in each tissue was determined by techniques such as liquid scintillation counting or quantitative whole-body autoradiography, providing a measure of the total drug-related material.

Pharmacokinetic Data Analysis

The plasma concentration-time data were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in Tables 1 and 2.

Visualizations

The following diagrams illustrate the key processes involved in the preclinical evaluation of AG1343's pharmacokinetics.

Caption: ADME pathway of AG1343 in preclinical models.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Summary of Findings

The preclinical studies of AG1343 demonstrated that the compound is orally bioavailable in several animal species, a critical attribute for a successful HIV protease inhibitor. Following intravenous administration, AG1343 exhibited a moderate volume of distribution, suggesting extensive tissue penetration, which was confirmed by tissue distribution studies in rats. The clearance of the drug approximated hepatic blood flow in the species tested, indicating that the liver is the primary site of elimination.

After oral administration, plasma concentrations of AG1343 were maintained above the 95% effective concentration (EC95) for HIV-1 replication for up to 7 hours, supporting a multiple-daily dosing regimen. The tissue distribution study in rats using radiolabeled AG1343 revealed high concentrations in lymphoid tissues such as mesenteric lymph nodes and the spleen, which are important reservoirs for HIV. The primary route of excretion was determined to be through the feces.

References

- 1. Determination of nelfinavir free drug concentrations in plasma by equilibrium dialysis and liquid chromatography/tandem mass spectrometry: important factors for method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical pharmacokinetics and distribution to tissue of AG1343, an inhibitor of human immunodeficiency virus type 1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the novelty of the dihydropuro[3,4-d]pyrimidine scaffold in HIV-1 inhibitor-14

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the dihydropuro[3,4-d]pyrimidine scaffold, with a particular focus on its application in the development of novel HIV-1 inhibitors, exemplified by the potent compound HIV-1 inhibitor-14. We will explore the novelty of this scaffold, its mechanism of action, structure-activity relationships, and the experimental protocols used for its evaluation.

Introduction: The Quest for Novel HIV-1 Inhibitors

The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) relies heavily on highly active antiretroviral therapy (HAART), a combination of drugs targeting different stages of the viral life cycle.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a crucial component of HAART, prized for their potent antiviral activity and high selectivity.[1] However, the emergence of drug-resistant HIV-1 strains necessitates the continuous development of new NNRTIs with improved resistance profiles and pharmacokinetic properties.[1][2] The dihydropuro[3,4-d]pyrimidine scaffold has recently emerged as a promising foundation for a new generation of NNRTIs that can overcome these challenges.

Novelty of the Dihydropuro[3,4-d]pyrimidine Scaffold

The novelty of the dihydropuro[3,4-d]pyrimidine scaffold lies in its unique chemical architecture, which allows for potent inhibition of HIV-1 reverse transcriptase (RT), the key enzyme responsible for converting the viral RNA genome into DNA.[1] This scaffold serves as a rigid core to which various functional groups can be attached, enabling fine-tuning of the molecule's interaction with the NNRTI binding pocket (NNIBP) of the RT enzyme.

A key innovation of this scaffold is its ability to yield compounds with exceptional potency against a wide range of HIV-1 strains, including those carrying mutations that confer resistance to earlier generations of NNRTIs. For instance, derivatives of this scaffold have demonstrated remarkable activity against strains with single mutations like K103N and Y181C, as well as challenging double mutations such as F227L+V106A and K103N+Y181C.

Furthermore, the exposed oxygen atom in the dihydrofuro[3,4-d]pyrimidine ring system can form additional hydrogen bond interactions with amino acid residues within the NNIBP. This enhanced binding contributes to the improved resistance profiles of these inhibitors. Additionally, compounds based on this scaffold have shown favorable pharmacokinetic properties, including good oral bioavailability and half-life, making them promising candidates for further clinical development.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

The primary mechanism of action for dihydropuro[3,4-d]pyrimidine derivatives is the non-competitive inhibition of HIV-1 reverse transcriptase. These compounds bind to an allosteric site on the RT enzyme known as the NNRTI binding pocket, which is distinct from the active site where nucleotide incorporation occurs.

Figure 1. Mechanism of action of dihydropuro[3,4-d]pyrimidine inhibitors.

Binding of the inhibitor to the NNIBP induces a conformational change in the enzyme, which distorts the active site and prevents the proper binding of the natural deoxynucleotide triphosphates (dNTPs). This allosteric inhibition effectively halts the process of reverse transcription, thereby preventing the synthesis of viral DNA and blocking the replication of the virus.

Quantitative Data: Potency and Selectivity

Derivatives of the dihydropuro[3,4-d]pyrimidine scaffold have demonstrated impressive potency against both wild-type (WT) and mutant strains of HIV-1. The following tables summarize the key quantitative data for this compound (also referred to as compound 14b) and other notable analogs.

Table 1: Anti-HIV-1 Activity of Dihydropuro[3,4-d]pyrimidine Derivatives

| Compound | Target Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound (14b) | HIV-1 WT | 5.79 - 28.3 | >125 | >4416 | |

| L100I | 2.38 - 33.2 | >125 | >3765 | ||

| K103N | 2.38 - 33.2 | >125 | >3765 | ||

| Y181C | 2.38 - 33.2 | >125 | >3765 | ||

| Y188L | 2.38 - 33.2 | >125 | >3765 | ||

| E138K | 2.38 - 33.2 | >125 | >3765 | ||

| F227L+V106A | 5.79 | >125 | >21589 | ||

| K103N+Y181C | 28.3 | >125 | >4416 | ||

| 13c2 | HIV-1 WT | 1.6 | >250 | >156250 | |

| K103N+Y181C | 41.5 | >250 | >6024 | ||

| F227L+V106A | 19.0 | >250 | >13158 | ||

| 13c4 | HIV-1 WT | 2.3 - 4.9 | >125 | >25510 | |

| Single NNRTI-resistant mutations | 0.9 - 8.4 | >125 | >14880 | ||

| Etravirine (ETV) | HIV-1 WT | 5.1 | - | - | |

| F227L+V106A | 21.4 | - | - | ||

| K103N+Y181C | 17.0 | - | - | ||

| Rilpivirine (RPV) | F227L+V106A | 81.6 | - | - |

EC₅₀: 50% effective concentration for inhibition of viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: HIV-1 Reverse Transcriptase Inhibitory Activity

| Compound | IC₅₀ (µM) | Reference |

| This compound (14b) | 0.14 - 0.15 | |

| 16c | 0.14 - 0.15 |

IC₅₀: 50% inhibitory concentration against the enzyme.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of novel anti-HIV-1 compounds. The following sections outline the general methodologies used for the synthesis and biological characterization of dihydropuro[3,4-d]pyrimidine inhibitors. For precise details, it is recommended to consult the full scientific publications.

Chemical Synthesis

The synthesis of dihydropuro[3,4-d]pyrimidine derivatives typically involves a multi-step process. A representative synthetic route is outlined below.

Figure 2. General synthetic workflow for dihydropuro[3,4-d]pyrimidine inhibitors.

The synthesis generally begins with commercially available starting materials, which are converted into a key intermediate. This intermediate then undergoes a cyclization reaction to form the core dihydropuro[3,4-d]pyrimidine scaffold. Finally, various side chains are introduced through coupling reactions to generate a library of derivatives. Each compound is then purified, typically by high-performance liquid chromatography (HPLC), and its structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Anti-HIV-1 Activity Assay

The antiviral activity of the synthesized compounds is typically evaluated in cell-based assays.

Methodology:

-

Cell Culture: A suitable host cell line, such as TZM-bl cells, is cultured under standard conditions.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3 for wild-type) or a resistant mutant strain.

-

Treatment: The infected cells are treated with the different concentrations of the test compounds. A positive control (e.g., a known NNRTI like etravirine) and a negative control (no compound) are included.

-

Incubation: The treated cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring a reporter gene product (e.g., luciferase activity in TZM-bl cells) or by quantifying a viral protein (e.g., p24 antigen) using an ELISA-based method.

-

Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition of viral replication against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds to the host cells.

Methodology:

-

Cell Culture: The same cell line used in the antiviral assay is cultured.

-

Treatment: The cells are treated with a range of concentrations of the test compounds.

-

Incubation: The cells are incubated for the same duration as in the antiviral assay.

-

Viability Assessment: Cell viability is determined using a standard method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

-

Data Analysis: The CC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

To confirm the mechanism of action, the direct inhibitory effect of the compounds on the HIV-1 RT enzyme is measured.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 RT enzyme and a suitable template/primer (e.g., poly(rA)/oligo(dT)) are prepared.

-

Inhibition Assay: The enzyme, template/primer, and various concentrations of the inhibitor are incubated together.

-

Reaction Initiation: The reverse transcription reaction is initiated by the addition of dNTPs (one of which is typically labeled, e.g., with biotin or a radioisotope).

-

Reaction Quenching and Detection: The reaction is stopped after a specific time, and the amount of newly synthesized DNA is quantified. This can be done using various methods, including filter-binding assays for radiolabeled DNA or ELISA-based methods for biotin-labeled DNA.

-

Data Analysis: The IC₅₀ values are determined by plotting the percentage of RT inhibition against the inhibitor concentration.

Conclusion and Future Directions

The dihydropuro[3,4-d]pyrimidine scaffold represents a significant advancement in the search for novel HIV-1 NNRTIs. Compounds derived from this scaffold, such as this compound, exhibit potent activity against a broad spectrum of HIV-1 strains, including those resistant to current therapies. Their favorable pharmacokinetic profiles further enhance their potential as clinical candidates.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to improve potency, resistance profile, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of HIV-1 infection.

-

Toxicity Profiling: Comprehensive toxicological studies to ensure the safety of these compounds for human use.

-

Structural Biology: Co-crystallization of these inhibitors with HIV-1 RT to gain a deeper understanding of their binding mode and to guide further rational drug design.

By pursuing these avenues of research, the dihydropuro[3,4-d]pyrimidine scaffold holds the promise of delivering a new generation of highly effective and durable anti-HIV-1 drugs.

References

- 1. Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico Design of Novel HIV-1 NNRTIs Based on Combined Modeling Studies of Dihydrofuro[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application